molecular formula C16H15ClN2O4 B13976383 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate

4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate

Cat. No.: B13976383
M. Wt: 334.75 g/mol
InChI Key: GXLRDBCRKAPTHL-UHFFFAOYSA-N
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Description

4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry

Preparation Methods

The synthesis of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 5-chloro-2-methylphenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and phenol derivatives.

Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, nucleophiles like amines or thiols for substitution, and acidic or basic aqueous solutions for hydrolysis .

Scientific Research Applications

4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the carbamate linkage facilitates the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Similar compounds to 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate include other nitrophenyl carbamates and chloro-substituted phenethyl carbamates. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

(4-nitrophenyl) N-[2-(5-chloro-2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C16H15ClN2O4/c1-11-2-3-13(17)10-12(11)8-9-18-16(20)23-15-6-4-14(5-7-15)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

GXLRDBCRKAPTHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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